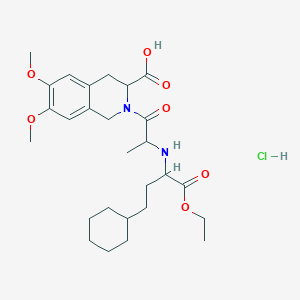![molecular formula C10H16N2O4 B12313252 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid](/img/structure/B12313252.png)
2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid is a chemical compound with the molecular formula C10H16N2O4 It is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid typically involves the reaction of 4-methylpentanoic acid with an appropriate imidazolidinone derivative. One common method is the nucleophilic substitution reaction, where 4-methylpentanoic acid is reacted with a chlorinated imidazolidinone compound under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups onto the imidazolidinone ring .
Aplicaciones Científicas De Investigación
2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid involves its interaction with specific molecular targets. The imidazolidinone ring can form hydrogen bonds and other interactions with proteins, potentially inhibiting their activity. This can affect various biological pathways, making the compound useful in drug development and biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid
- 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide
- 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
Uniqueness
2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid is unique due to its specific structure, which includes a 4-methylpentanoic acid moiety attached to the imidazolidinone ring. This structural feature may confer distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H16N2O4 |
|---|---|
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
2-[(2,5-dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid |
InChI |
InChI=1S/C10H16N2O4/c1-6(2)3-7(9(14)15)5-12-8(13)4-11-10(12)16/h6-7H,3-5H2,1-2H3,(H,11,16)(H,14,15) |
Clave InChI |
UIUWHJJWDHTKGR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CN1C(=O)CNC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12313173.png)
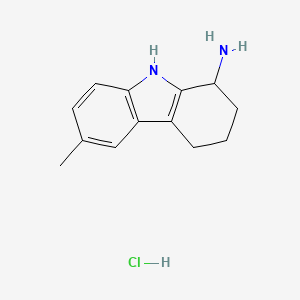
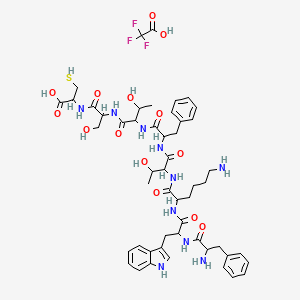
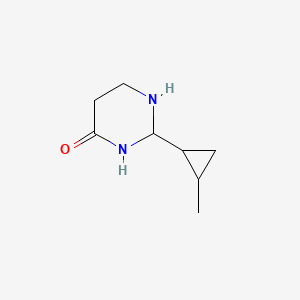

![[3-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B12313207.png)
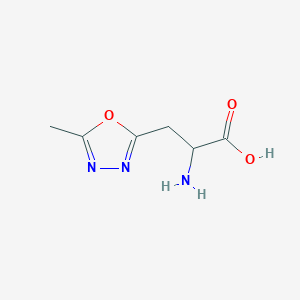



![rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis](/img/structure/B12313234.png)

![[3,4-Dibenzoyloxy-5-[6-(benzylamino)purin-9-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12313241.png)
